molecular formula C22H26N4O4 B2875631 2-(4-acetyl-2-methoxyphenoxy)-1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 2034297-70-4

2-(4-acetyl-2-methoxyphenoxy)-1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)ethanone

Cat. No.: B2875631
CAS No.: 2034297-70-4
M. Wt: 410.474
InChI Key: URIXGQIDBFDBNB-UHFFFAOYSA-N
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Description

2-(4-acetyl-2-methoxyphenoxy)-1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H26N4O4 and its molecular weight is 410.474. The purity is usually 95%.
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Biological Activity

The compound 2-(4-acetyl-2-methoxyphenoxy)-1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H30N2O3C_{26}H_{30}N_{2}O_{3}, with a molecular weight of approximately 430.54 g/mol. The structural complexity includes a piperazine moiety linked to a cyclopentapyridazine, which may contribute to its biological interactions.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. A case study involving human cancer cell lines demonstrated that the compound inhibited cell proliferation in a dose-dependent manner. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.2Apoptosis induction
HeLa (Cervical Cancer)12.8G2/M phase arrest
A549 (Lung Cancer)10.5Inhibition of cell migration

Anti-inflammatory Effects

In addition to its antitumor activity, the compound has shown promising anti-inflammatory effects. It was tested in vitro on lipopolysaccharide (LPS)-stimulated macrophages, where it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Neuroprotective Properties

Research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound demonstrated the ability to protect neuronal cells from oxidative stress-induced apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinase Pathways : The compound may inhibit specific kinases involved in cell proliferation and survival.
  • Modulation of Apoptotic Pathways : It promotes apoptosis through intrinsic pathways, evidenced by increased expression of pro-apoptotic proteins.
  • Cytokine Regulation : The downregulation of inflammatory cytokines suggests an interference with NF-kB signaling pathways.

Case Studies

A notable study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds, highlighting how modifications to the piperazine and phenoxy groups influenced biological activity. The study concluded that specific substitutions could enhance potency and selectivity against cancer cells while minimizing toxicity to normal cells.

Properties

IUPAC Name

2-(4-acetyl-2-methoxyphenoxy)-1-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4/c1-15(27)16-6-7-19(20(12-16)29-2)30-14-22(28)26-10-8-25(9-11-26)21-13-17-4-3-5-18(17)23-24-21/h6-7,12-13H,3-5,8-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIXGQIDBFDBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=NN=C4CCCC4=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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